3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation: The benzenesulfonyl group is introduced through the reaction of benzene sulfonyl chloride with an appropriate nucleophile.
Amidation: The final step involves the formation of the amide bond between the sulfonylated benzothiazole and the thiophenyl propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and benzothiazolyl moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity or receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzothiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide
- 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)furan-2-yl]propanamide
- 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)pyridin-2-yl]propanamide
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide lies in its combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S3/c23-18(11-13-28(24,25)14-6-2-1-3-7-14)22-19-15(10-12-26-19)20-21-16-8-4-5-9-17(16)27-20/h1-10,12H,11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXZVUWJSMRXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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